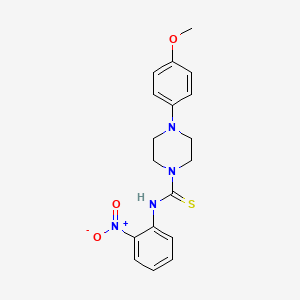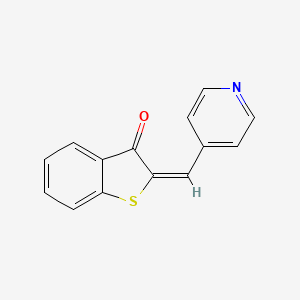
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Descripción general
Descripción
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a crucial role in the regulation of pain and inflammation. BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches.
Mecanismo De Acción
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide works by blocking the CGRP receptor, which is responsible for the transmission of pain signals in the brain. By blocking this receptor, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can reduce the frequency and severity of migraine headaches. In addition to its effects on migraine headaches, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to have potential applications in the treatment of other pain disorders, such as neuropathic pain and osteoarthritis.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the CGRP receptor, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to inhibit the release of other neuropeptides, such as substance P and neurokinin A, which are also involved in the regulation of pain and inflammation. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of pain disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the CGRP receptor, which makes it a useful tool for studying the role of CGRP in pain and inflammation. However, there are also some limitations to its use in lab experiments. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has a relatively short half-life, which can limit its efficacy in certain experimental paradigms.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One area of interest is the development of more potent and selective CGRP receptor antagonists. Another area of interest is the development of alternative delivery methods, such as intranasal or transdermal delivery, which may improve the efficacy of N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in the treatment of pain disorders. Finally, there is also interest in exploring the potential use of N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied for its potential use in the treatment of migraine headaches. Migraine headaches are a common neurological disorder characterized by severe pain, nausea, and sensitivity to light and sound. CGRP is believed to play a crucial role in the development of migraine headaches. N-(4-butylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a selective antagonist of the CGRP receptor and has been shown to be effective in reducing the frequency and severity of migraine headaches in clinical trials.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-7-16-11-13-17(14-12-16)23-20(25)10-6-15-24-21(26)18-8-4-5-9-19(18)22(24)27/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVHPFFEQHEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)
![N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4734658.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B4734659.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4734672.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-methoxy-5-nitroaniline](/img/structure/B4734686.png)
![diethyl 3-methyl-5-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4734689.png)

![N-(2,3-dimethylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4734709.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4734712.png)


![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)